molecular formula C15H10FN3O3 B1494641 Desmethylflunitrazepam-D4 CAS No. 1397234-19-3

Desmethylflunitrazepam-D4

Cat. No. B1494641
CAS RN: 1397234-19-3
M. Wt: 303.28 g/mol
InChI Key: KNGIGRDYBQPXKQ-RHQRLBAQSA-N
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Description

Desmethylflunitrazepam-D4, also known as norflunitrazepam, is a major urinary metabolite of flunitrazepam . Flunitrazepam is an intermediate-acting benzodiazepine marketed under the trade name Rohypnol as a hypnotic, sedative, anticonvulsant, and skeletal muscle relaxant .


Synthesis Analysis

The synthesis of Desmethylflunitrazepam-D4 involves complex chemical reactions. An LC–MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction has been developed and validated . This method is used for investigating postmortem, drug-facilitated sexual assault (DFSA), and driving under the influence of drugs cases (DUID) .


Molecular Structure Analysis

The molecular formula of Desmethylflunitrazepam-D4 is C15H10FN3O3 . It has an average mass of 299.257 Da and a monoisotopic mass of 299.070618 Da .


Chemical Reactions Analysis

Desmethylflunitrazepam-D4 undergoes various chemical reactions. A study has developed and validated an analytical method for the detection of 40 benzodiazepines, including Desmethylflunitrazepam-D4, in blood and urine by solid-phase extraction liquid chromatography–tandem mass spectrometry .


Physical And Chemical Properties Analysis

Desmethylflunitrazepam-D4 is a liquid form certified reference material . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques . It is stored at a temperature of -20°C .

Mechanism of Action

Desmethylflunitrazepam-D4, like other benzodiazepines, binds nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

properties

IUPAC Name

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGIGRDYBQPXKQ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345016
Record name N-Desmethylflunitrazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylflunitrazepam-D4

CAS RN

1397234-19-3
Record name N-Desmethylflunitrazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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